molecular formula C6H7F3O2 B15151802 1,1,1-Trifluoro-4-methoxypent-3-en-2-one

1,1,1-Trifluoro-4-methoxypent-3-en-2-one

Cat. No.: B15151802
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-UHFFFAOYSA-N
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Description

The α,β-Unsaturated Carbonyl Moiety: Fundamental Reactivity and Synthetic Utility

The α,β-unsaturated carbonyl group, or enone, is a fundamental functional group in organic chemistry, characterized by a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond. This arrangement results in a unique reactivity profile. The carbonyl carbon (C-2) and the β-carbon (C-4) are both electrophilic centers, making them susceptible to attack by nucleophiles. This dual reactivity allows for two main modes of addition: direct (1,2-) addition to the carbonyl group and conjugate (1,4- or Michael) addition to the β-carbon. The versatility of the enone moiety has led to its widespread use in a plethora of synthetic transformations, including cycloadditions, conjugate additions, and multicomponent reactions, providing access to a wide range of complex molecular architectures.

1,1,1-Trifluoro-4-methoxypent-3-en-2-one: A Key Fluorinated Building Block in Advanced Synthesis

This compound stands as a prime example of a fluorinated building block that combines the unique properties of the trifluoromethyl group with the versatile reactivity of the enone scaffold. The presence of the trifluoromethyl group significantly activates the enone system, enhancing its reactivity towards nucleophiles. The methoxy (B1213986) group at the 4-position further influences the electronic distribution and can act as a leaving group in certain reactions, paving the way for the synthesis of various heterocyclic compounds.

One notable application of related 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones is in the synthesis of trifluoromethyl-substituted pyrimidinones. For instance, the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea (B33335) in the presence of hydrochloric acid yields 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones researchgate.net. This transformation highlights the potential of this compound and its derivatives as precursors for biologically relevant heterocyclic scaffolds.

PropertyValue
Molecular Formula C6H7F3O2
Molecular Weight 168.115 g/mol
CAS Number 102145-82-4 (for the Z-isomer)

Interactive Data Table: Physicochemical Properties of this compound

Research Landscape and Context of Trifluoromethylated and Methoxy-Substituted Enones

The field of organofluorine chemistry is a dynamic and rapidly expanding area of research. Within this field, the study of trifluoromethylated enones has garnered significant attention due to their utility as versatile synthetic intermediates. The introduction of a trifluoromethyl group into an enone framework provides a powerful tool for the construction of complex fluorinated molecules. Research in this area is focused on developing new synthetic methodologies that utilize these building blocks, exploring their reactivity in various transformations, and applying them to the synthesis of novel compounds with potential applications in medicine and materials science.

The presence of a methoxy group in conjunction with the trifluoromethylated enone system adds another layer of complexity and opportunity. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating (through resonance) or electron-withdrawing (inductively) methoxy group can be finely tuned to control the reactivity and selectivity of chemical transformations. While much of the reported research has focused on the ethoxy analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), the principles and reactivity patterns are largely translatable to the methoxy derivative. The choice between a methoxy and an ethoxy group can subtly influence factors such as reaction rates and solubility, offering chemists a degree of control over the synthetic process. The ongoing exploration of these substituted enones continues to open new avenues for the synthesis of novel and valuable fluorinated compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-4-methoxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 4 Methoxypent 3 En 2 One and Its Derivatives

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The compound 1,1,1-trifluoro-4-methoxypent-3-en-2-one belongs to the class of β-alkoxy-α,β-unsaturated trifluoromethyl ketones. The reactivity of this enone moiety is characterized by the presence of both electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis. researchgate.net The strong electron-withdrawing nature of the trifluoromethylcarbonyl (COCF3) group, combined with the conjugated carbon-carbon double bond, confers unique chemical properties to these molecules. researchgate.net

The carbonyl carbon and the β-carbon of the double bond are electrophilic sites, susceptible to attack by nucleophiles. Conversely, the oxygen atom of the carbonyl group and the α-carbon can act as nucleophilic centers. researchgate.net This dual reactivity allows for a variety of transformations, including additions to the carbonyl group or the double bond. researchgate.net The introduction of a trifluoromethyl group enhances the electrophilicity of the enone system compared to non-fluorinated analogues, making these compounds valuable precursors for the synthesis of various perfluoroalkyl-substituted carbo- and heterocyclic compounds. researchgate.net

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, is a key reaction for β-trifluoromethyl enones. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system.

A wide range of nucleophiles can participate in Michael additions to β-trifluoromethyl enones. These include carbon nucleophiles like malonates, β-ketoesters, and nitroalkanes, as well as heteroatom nucleophiles such as amines and thiols. researchgate.netnih.gov For instance, the reaction of 2-trifluoromethyl-acrylamides with amino acid esters serves as a method to form peptidomimetics. lookchem.com The use of organophosphine catalysts has been shown to be efficient for the conjugate addition of alcohols to vinyl ketones. nih.gov

The reaction conditions and the choice of catalyst can influence the outcome of the reaction. For example, primary amino acid salts have been successfully used as catalysts for the asymmetric Michael addition of α-branched aldehydes and malonates to nitroalkenes and enones, respectively. researchgate.net

Table 1: Examples of Michael Addition Reactions with Diverse Nucleophiles

Nucleophile Product Type Catalyst/Conditions
Malonates γ-Dicarbonyl compounds Magnesium(II)-BOX complexes
Nitroalkanes γ-Nitro ketones Chiral primary amine-thiourea catalyst
α-Branched aldehydes γ-Nitroaldehydes L-phenylalanine lithium salt
Alcohols Functionalized ethers Trimethylphosphine
Amino acid esters Peptidomimetics -

The asymmetric conjugate addition of boronic acids to β-trifluoromethyl α,β-unsaturated ketones is a valuable method for preparing enantiomerically enriched chiral compounds. researchgate.net Chiral catalysts, such as chiral hydroxytetraphenylenes and BINOL derivatives, have been developed to control the stereoselectivity of this reaction. researchgate.netuwaterloo.ca These catalytic systems often operate under mild conditions and exhibit high efficiency and tolerance to various functional groups on the boronic acid. researchgate.net

For example, a (S)-2,15-Br2-DHTP-catalyzed reaction affords Michael addition products in moderate to high yields with excellent enantioselectivities (up to 99:1 er). researchgate.net Similarly, palladium-catalyzed asymmetric conjugate additions of arylboronic acids to cyclic enones have been developed to construct all-carbon quaternary stereocenters. nih.gov O-monoacyltartaric acids have also been found to catalyze the asymmetric conjugate addition of boronic acids to enones with good enantioselectivity. rsc.org

Table 2: Catalysts for Asymmetric Conjugate Addition of Boronic Acids to Enones

Catalyst Enantioselectivity (ee or er) Reference
(S)-2,15-Br2-DHTP up to 99:1 er researchgate.net
(R)-3,3'-I2-BINOL up to 97% ee researchgate.net
Chiral Pyridinooxazoline (PyOX) Ligand with Palladium High ee nih.gov
O-monoacyltartaric acids Good enantioselectivity rsc.org
BINOL up to >99.6:0.4 er uwaterloo.ca

Direct 1,4-trifluoromethylation of conventional α,β-unsaturated ketones presents a synthetic challenge, as nucleophilic trifluoromethylation often occurs via a 1,2-addition to the carbonyl group. beilstein-journals.orgnih.gov However, methods have been developed to achieve regioselective 1,4-addition of the trifluoromethyl group.

One approach involves the use of electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium salts, in the presence of copper. beilstein-journals.orgnih.govnih.gov This system allows for the conversion of a range of acyclic aryl-aryl-enones and aryl-alkyl-enones into β-trifluoromethylated ketones, although sometimes in low to moderate yields. beilstein-journals.orgnih.govnih.gov The reaction is proposed to proceed through a single-electron transfer mechanism involving a CF3 radical. nih.gov Another strategy to achieve 1,4-addition involves blocking the carbonyl group with a bulky Lewis acid. beilstein-journals.orgnih.gov

Cycloaddition and Annulation Reactions

The enone functionality of this compound and its derivatives makes them suitable substrates for cycloaddition and annulation reactions, leading to the formation of cyclic and heterocyclic structures.

[3+2] Annulation reactions are powerful tools for the construction of five-membered rings. Nickel-catalyzed enantioselective [3+2] annulation of α-CF3 enones with cyclopropenones has been developed for the synthesis of γ-butenolides. rsc.org This reaction proceeds via C-C bond activation of the cyclopropenone. rsc.org

Rhodium(III)-catalyzed dearomatizing [3+2] annulation of 2-alkenylphenols with alkynes provides an efficient route to spirocyclic skeletons. acs.orgnih.gov This reaction involves the cleavage of a terminal C-H bond of the alkenyl group and the dearomatization of the phenol (B47542) ring. acs.orgnih.gov Computational studies on the [3+2] cycloaddition between C-arylnitrones and perfluoro 2-methylpent-2-ene suggest that these reactions proceed via a one-step mechanism, despite the polar nature of the reactants. mdpi.com

Azide-Alkyne Cycloaddition Pathways

While the title of this section specifies azide-alkyne cycloadditions, it is important to note that this compound is an α,β-unsaturated ketone, not an alkyne. Therefore, it participates in 1,3-dipolar cycloadditions with azides as a dipolarophile, not as an alkyne component. wikipedia.org This reaction is a powerful method for constructing five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov

The reaction between an azide (B81097) (the 1,3-dipole) and the enone (the dipolarophile) proceeds via a concerted [3+2] cycloaddition mechanism to form a triazoline ring. youtube.com The regioselectivity and rate of this reaction are largely controlled by the frontier molecular orbitals (FMO) of the reactants. nih.gov The electron-withdrawing trifluoromethyl group on the enone significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nsf.gov This creates a smaller energy gap between the enone's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the azide, leading to a "normal electron-demand" 1,3-dipolar cycloaddition. nih.gov This favorable orbital interaction results in a significant acceleration of the reaction rate compared to cycloadditions with non-fluorinated enones. nsf.gov

The cycloaddition of an aryl azide to this compound is expected to yield two possible regioisomers of the resulting triazoline. The precise outcome is determined by the relative magnitudes of the orbital coefficients on the reacting atoms. Often, these triazoline products are unstable and may undergo further reactions, such as elimination of the methoxy (B1213986) group or rearrangement, to form more stable aromatic products. youtube.com

1,3-Dipolar Cycloaddition Promotion by Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents for a variety of chemical reactions, including 1,3-dipolar cycloadditions. rsc.orgmdpi.com DESs are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea (B33335) or ethylene (B1197577) glycol. mdpi.com This creates a mixture with a melting point significantly lower than that of its individual components. mdpi.com

The unique properties of DESs can promote cycloaddition reactions. Their high polarity and ability to form extensive hydrogen bond networks can stabilize the polar, charge-separated transition states characteristic of many 1,3-dipolar cycloadditions. mdpi.com This stabilization lowers the activation energy of the reaction, often leading to increased reaction rates and improved yields. nih.gov

For a substrate like this compound, performing a 1,3-dipolar cycloaddition in a DES could offer several advantages:

Enhanced Reactivity: The solvent's polarity would stabilize the transition state, potentially accelerating the reaction.

Improved Selectivity: The organized structure of the DES could influence the approach of the reactants, possibly leading to higher regioselectivity or stereoselectivity.

Sustainability: DESs are often biodegradable, non-toxic, and recyclable, aligning with the principles of green chemistry. rsc.org

While specific studies on this substrate in DESs are limited, the established benefits of these solvents in promoting similar cycloadditions suggest they are a promising medium for the reactions of this compound. rsc.org

Functional Group Transformations and Derivatizations

Nucleophilic Substitution at Halogenated Alkyl Moieties

Direct nucleophilic substitution on the trifluoromethyl (CF3) group is an energetically unfavorable process due to the immense strength of the C-F bond and the instability of the fluoride (B91410) anion as a leaving group. beilstein-journals.org However, the class of compounds to which this compound belongs—β-alkoxyvinyl trihalomethyl ketones—is well-known for undergoing nucleophilic substitution reactions at the β-vinylic carbon (C4). researchgate.net

In this reaction, a nucleophile first attacks the electron-deficient β-carbon (C3) in a conjugate addition. This is followed by the elimination of the methoxy group from the C4 position, resulting in a net substitution of the methoxy group by the nucleophile. This addition-elimination mechanism is a common pathway for this class of substrates and is a key strategy for synthesizing a wide variety of heterocyclic compounds. researchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions (e.g., enolate alkylation)

The structure of this compound does not possess α-hydrogens adjacent to the carbonyl group (the C1 position is occupied by the CF3 group), which are typically required for direct enolate formation and subsequent alkylation. bham.ac.uk However, acidic protons are present on the methyl group at the C5 position. Deprotonation at this site with a strong, non-nucleophilic base could generate an extended, resonance-stabilized enolate. wikipedia.org While plausible, the alkylation of such an extended enolate is not the most commonly exploited C-C bond-forming reaction for this substrate.

A more prevalent pathway for forming new carbon-carbon bonds involves the conjugate addition (or Michael addition) of carbon nucleophiles, such as organocuprates or stabilized carbanions, to the electrophilic β-carbon (C3) of the enone system. The strong electron-withdrawing effect of the trifluoroacetyl group makes the β-carbon highly susceptible to attack by soft nucleophiles. researchgate.net This reaction is a reliable method for introducing alkyl or aryl groups at the C3 position of the carbon skeleton.

Carbon-Nitrogen Bond Forming Reactions

The reaction of this compound with nitrogen nucleophiles is a cornerstone of its synthetic utility, particularly for the construction of nitrogen-containing heterocycles. researchgate.net A primary example is the reaction with hydrazine (B178648) and its derivatives to form trifluoromethyl-substituted pyrazoles. nih.govnih.govorganic-chemistry.org

The mechanism involves a sequence of C-N bond-forming steps:

Initial Attack: The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic β-carbon (C3) of the enone in a conjugate addition.

Cyclization: The intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon (C2).

Dehydration and Elimination: The resulting heterocyclic intermediate eliminates a molecule of water and the methoxy group to yield the stable, aromatic pyrazole (B372694) ring. researchgate.net

This reaction is highly regioselective, consistently producing 3-trifluoromethyl-5-methylpyrazoles due to the specific reactivity of the electrophilic centers in the starting enone. nih.govresearchgate.net

Chemo- and Regioselectivity in Organic Transformations

The presence of multiple electrophilic centers in this compound makes chemo- and regioselectivity critical considerations in its reactions. The trifluoromethyl group exerts a powerful inductive effect, polarizing the entire conjugated system. researchgate.net

The primary electrophilic sites are:

Carbonyl Carbon (C2): A "hard" electrophilic center.

β-Carbon (C3): A "soft" electrophilic center.

Vinylic Carbon (C4): Susceptible to attack as part of an addition-elimination sequence.

The selectivity of a nucleophilic attack is largely dictated by the nature of the nucleophile, in accordance with Hard/Soft Acid/Base (HSAB) theory.

Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor attack at the hard carbonyl carbon (C2) via 1,2-addition.

Soft Nucleophiles (e.g., amines, thiols, organocuprates) preferentially attack the soft β-carbon (C3) via 1,4-conjugate addition. researchgate.net

Binucleophiles (e.g., hydrazine, amidrazones) typically initiate attack at the β-carbon (C3), followed by a subsequent intramolecular reaction at the carbonyl carbon (C2) to form a heterocyclic ring. researchgate.net This pathway highlights the chemo- and regioselectivity driven by the inherent properties of the substrate and the reagent.

The table below summarizes the expected regiochemical outcomes for reactions with different types of nucleophiles.

Nucleophile TypePrimary Site of AttackReaction TypeResulting Product Type
Hard Carbon NucleophilesCarbonyl Carbon (C2)1,2-AdditionTertiary Alcohol
Soft Carbon Nucleophilesβ-Carbon (C3)1,4-Conjugate Additionβ-Substituted Ketone
Nitrogen/Sulfur Nucleophilesβ-Carbon (C3)Conjugate Addition-EliminationEnaminone / Thioenone
Binucleophiles (e.g., Hydrazine)β-Carbon (C3) then C2CyclocondensationHeterocycle (e.g., Pyrazole)

This predictable selectivity makes this compound a highly valuable and controllable building block for targeted organic synthesis. researchgate.netresearchgate.net

Enantioselective Transformations of Fluorinated Enones

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of chiral fluorinated compounds is of great importance. β-Trifluoromethylated enones, such as this compound and its derivatives, are valuable building blocks in this context, serving as key substrates in a variety of asymmetric catalytic transformations. rsc.org

The asymmetric epoxidation of β-trifluoromethyl-β,β-disubstituted enones is a powerful method for constructing chiral molecules containing a trifluoromethylated quaternary carbon center. researchgate.net Phase-transfer catalysis (PTC) has emerged as an efficient and practical approach for this transformation, often utilizing cinchona alkaloid-derived catalysts and environmentally benign oxidants like hydrogen peroxide. ijcce.ac.ir

The development of heterogeneous catalysts further enhances the practical utility of this method, allowing for easy recovery and reuse. researchgate.net Studies have also investigated the influence of surfactants, which can improve reaction rates and enantioselectivities by increasing the surface area between the organic and aqueous phases. rsc.org The careful selection of catalyst, oxidant, and reaction conditions is crucial for achieving reproducible high yields and selectivities in these oxidative epoxidations. rsc.org

Table 1: Selected Results for Phase-Transfer Catalyzed Epoxidation of β-Trifluoromethyl Enones Data compiled from multiple studies to illustrate typical outcomes.

Catalyst TypeOxidantSubstrate TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Pentafluorinated Quinidine DerivativeH₂O₂Acyclic β-CF₃-β,β-disubstituted enoneUp to 100:1Up to 99.7% ijcce.ac.ir, researchgate.net
Cinchona Alkaloid DerivativeH₂NNHMe / O₂Acyclic β-CF₃-β,β-disubstituted enoneExcellentExcellent thieme-connect.com
Cinchona Alkaloid meta-DimerVariousAcyclic enoneHighUp to 99% rsc.org
Iron(II) Triflate / Phenanthroline LigandVariousAcyclic β,β-disubstituted enoneN/AUp to 92% nih.gov

Asymmetric organocatalysis provides a powerful metal-free strategy for introducing fluorine into organic molecules. chimia.ch This field has seen significant development, particularly in the electrophilic fluorination of carbonyl compounds and the use of fluorinated building blocks in asymmetric reactions. chimia.ch

One key strategy involves the Michael addition of fluorinated nucleophiles to enones, catalyzed by chiral organocatalysts such as cinchona alkaloid derivatives. nih.gov For instance, the asymmetric Michael addition of α-fluoro-β-ketoesters to α,β-unsaturated ketones can be used to construct fluorinated cyclohexenones bearing multiple stereocenters with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). nih.gov These reactions can be performed in a one-pot sequence, combining the initial fluorination of a β-ketoester with a subsequent organocatalytic Robinson annulation. nih.gov

The development of novel organocatalysts remains a key focus, aiming to design more efficient systems for challenging transformations and broaden the practical applications of organocatalysis in synthesizing complex fluorinated molecules. chimia.ch The use of electrophilic fluorine sources like Selectfluor® in combination with organocatalysis has marked a significant milestone, providing simple and effective protocols for asymmetric fluorination. chimia.ch

Investigation of Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving fluorinated enones is crucial for optimizing existing methods and developing new synthetic strategies. The unique electronic properties imparted by the trifluoromethyl group play a defining role in the reactivity and mechanistic pathways of these compounds.

Umpolung, or the reversal of innate polarity, is a fundamental concept in organic synthesis that enables non-traditional bond formations. nih.gov In the context of carbonyl chemistry, this typically involves converting the nucleophilic α-position of an enolate into an electrophilic equivalent, often termed an enolonium ion. nih.gov This strategy unlocks transformations that are challenging for conventional enolate chemistry, such as the direct α-fluorination of amides and ketones. nih.govnih.gov

The α-fluorination of carbonyl compounds can be achieved through a redox-neutral umpolung process. researchgate.netacs.org This involves an oxidation state reshuffle within the molecule, allowing for the α-heterofunctionalization of the carbonyl group without the need for external oxidants. nih.govresearchgate.net For example, a mechanism for the formation of 2-fluoroenones from enones has been proposed to proceed through a rare umpolung Morita–Baylis–Hillman-type pathway. acs.org This involves the generation of an enolonium species, which is then trapped by a nucleophilic fluoride source. acs.org Density functional theory (DFT) studies can provide support for proposed intermediates, such as the formation of an α-lactam intermediate in the umpolung functionalization of amides. researchgate.netacs.org

The strong electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group is a dominant factor controlling the regioselectivity of certain oxidation reactions. nih.gov This effect has been harnessed in the Wacker-type oxidation of internal alkenes, enabling a practical method for synthesizing β-trifluoromethyl-substituted ketones. nih.gov

In these palladium-catalyzed oxidations, the CF₃ group directs the nucleophilic attack of water to the carbon atom more distant from the fluorinated substituent, a result of the powerful inductive effect deactivating the closer position. nih.gov The influence of this effect is distance-dependent, as demonstrated by systematically varying the number of methylene (B1212753) units between the double bond and the CF₃ group. nih.gov The inductive effect of the CF₃ group can be so pronounced that it can even override the directing influence of traditional coordinating groups. nih.gov This principle not only provides a valuable synthetic method but also serves as a direct probe into the role of inductive effects in nucleopalladation events. nih.gov Computational studies on the oxidation of fluorinated alcohols by OH radicals also suggest that long-range inductive effects from fluorine atoms can deactivate hydrogen abstraction at adjacent sites. rsc.org

Radical migrations represent a powerful tool for developing novel chemical transformations. chemrxiv.org The 1,2-radical acyloxy migration (RAM), involving the transposition of a radical center and an acyloxy group, has been studied in detail and provides a framework for understanding related rearrangement processes. chemrxiv.orgresearchgate.net

Several mechanistic pathways have been proposed for the key 1,2-RAM step. chemrxiv.org These include:

(P1) Homolytic fragmentation to an acyloxy radical and an alkene, followed by recombination.

(P2) Formation of a 1,3-dioxolanyl radical intermediate that subsequently undergoes ring-opening.

(P3) Heterolytic cleavage to an alkene radical cation and an acyloxy anion, followed by recombination.

(P4) A concerted shift occurring via a five-membered cyclic transition state. chemrxiv.org

While these pathways describe a 1,2-migration, the underlying principles can be extended to other systems. For example, a Lewis acid-catalyzed formal 1,3-aminomethyl migration has been shown to proceed through a fragmentation/recombination pathway, analogous to P1. rsc.org The application of RAM has been extended to achieve novel transformations, such as the 1,2,3-trifunctionalization of allyl carboxylates. chemrxiv.orgresearchgate.net For example, a visible-light-induced phosphine-catalyzed 1,3-carbobromination of allyl carboxylates, which is accompanied by an acyloxy shift, provides a route to valuable bromodifluoromethylated products. chemrxiv.org These mechanistic investigations are crucial for expanding the scope of radical migrations to include trifluoromethylation and other valuable functionalizations. rsc.org

Role of Aggregation State and Hydrophobic Interactions in Aqueous Fluorination

The reactivity of fluorinated compounds in aqueous media is a complex interplay of various factors, including their aggregation state and hydrophobic interactions. For β-alkoxy-α,β-unsaturated trifluoromethyl ketones like this compound, these aspects are crucial in determining the outcome of aqueous fluorination reactions. While direct studies on the specific aggregation behavior of this compound are limited, general principles derived from related fluorinated compounds provide significant insights.

In aqueous solutions, trifluoromethyl ketones are known to exist in equilibrium with their hydrated forms (gem-diols). nih.govresearchgate.net This hydration is often facile and can lead to stable hydrates, a phenomenon driven by the strong electron-withdrawing nature of the trifluoromethyl group which destabilizes the carbonyl group more than the hydrate (B1144303). ic.ac.uk The extent of hydration is sensitive to substituents and the composition of the aqueous medium. rsc.org For instance, studies on α,α,α-trifluoroacetophenone derivatives have shown that the equilibrium between the ketone and its hydrate is influenced by the solvent system. rsc.org It is plausible that this compound also participates in such an equilibrium in water, potentially existing as a monomeric ketone, a hydrated gem-diol, or a mixture of both.

The aggregation of fluorinated molecules in aqueous environments is another critical factor influencing their reactivity. This aggregation is primarily driven by hydrophobic interactions. albany.edu Fluorinated chains, despite the high electronegativity of fluorine, are not significantly more hydrophobic than their hydrocarbon counterparts in terms of binding to hydrophobic surfaces. nih.gov However, the increased size of fluorine atoms compared to hydrogen atoms leads to a larger nonpolar surface area, which can promote self-assembly and aggregation in water. nih.govresearchgate.netnih.gov Studies on fluorinated alcohols have demonstrated that an increase in the degree of fluorination enhances the propensity for aggregation. nih.govresearchgate.netnih.gov

These aggregates can create microenvironments where the local concentration of reactants and the polarity differ significantly from the bulk aqueous solution. Such organized structures can influence the rate and selectivity of chemical reactions. For instance, in the context of aqueous fluorination, the aggregation state of this compound could dictate the accessibility of the reactive sites to the fluorinating agent. If the compound forms aggregates or micelles, the hydrophobic trifluoromethyl groups may be sequestered within the core of the aggregate, potentially hindering or altering the course of the fluorination reaction compared to the monomeric state.

The following table summarizes the potential aggregation states of a fluorinated ketone in aqueous solution and their hypothetical influence on reactivity.

Aggregation StateDominant InteractionsPotential Influence on Aqueous Fluorination
Monomer (Unhydrated) Solute-solvent interactionsDirect exposure of the reactive sites to the fluorinating agent.
Monomer (Hydrated) Solute-solvent interactions, intramolecular hydrogen bondingThe gem-diol structure may alter the electronic properties and steric accessibility of the molecule, potentially leading to different reaction pathways or rates.
Aggregate/Micelle Hydrophobic interactions between fluorinated chainsCreation of a hydrophobic microenvironment that can influence reaction rates and selectivity. The reactive sites may be shielded within the aggregate core, affecting their accessibility.

While the specific impact of these factors on the aqueous fluorination of this compound requires direct experimental investigation, the established principles for related fluorinated compounds suggest that both the aggregation state and hydrophobic interactions play a pivotal role in defining the reaction's efficiency and outcome.

Applications in Advanced Organic Synthesis

A Versatile Building Block for Fluorinated Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. As such, the development of synthetic methodologies utilizing fluorinated building blocks is of paramount importance. 1,1,1-Trifluoro-4-methoxypent-3-en-2-one serves as an exemplary building block for the introduction of the trifluoromethyl group into a variety of molecular frameworks. Its bifunctional nature, possessing both an electrophilic double bond and a carbonyl group, allows for a diverse range of chemical transformations.

The reactivity of this enone is largely dictated by the strong electron-withdrawing nature of the trifluoromethyl group, which activates the enone system towards nucleophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of a wide array of fluorinated compounds. While direct studies on this compound are not extensively documented in publicly available literature, the well-established chemistry of its close analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO), provides strong evidence for its synthetic utility. researchgate.netmdpi.com For instance, reactions with various nucleophiles can lead to the formation of diverse fluorinated scaffolds, which are key components in medicinal chemistry and materials science. rsc.orgresearchgate.net

A Precursor for Complex Molecular Architectures and Heterocyclic Systems

The construction of complex molecular architectures, particularly heterocyclic systems, is a cornerstone of modern drug discovery and development. This compound, and its analogs, are highly effective precursors for the synthesis of a variety of trifluoromethyl-substituted heterocycles. mdpi.comresearchgate.net The dual electrophilic sites of the enone moiety allow for cyclocondensation reactions with a range of binucleophiles to form five-, six-, and seven-membered rings.

The general reactivity pattern involves the initial attack of a nucleophile at the β-position of the enone, followed by an intramolecular cyclization and dehydration. This strategy has been successfully employed for the synthesis of various heterocyclic systems. For instance, the reaction of similar β-alkoxyvinyl trifluoromethyl ketones with hydrazines, hydroxylamine (B1172632), and amidines provides straightforward access to trifluoromethyl-substituted pyrazoles, isoxazoles, and pyrimidines, respectively.

A notable example of the synthetic utility of a closely related compound is the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in a concise synthesis of the COX-2 inhibitor, Celebrex®. This synthesis highlights the potential of such building blocks in constructing medicinally important and structurally complex molecules.

Heterocycle ClassBinucleophileResulting Scaffold
PyrazolesHydrazinesTrifluoromethyl-substituted pyrazoles
IsoxazolesHydroxylamineTrifluoromethyl-substituted isoxazoles
PyrimidinesAmidinesTrifluoromethyl-substituted pyrimidines

An Intermediate in the Total Synthesis of Polyketides and Other Enone-Containing Natural Products

While direct evidence for the application of this compound as an intermediate in the total synthesis of polyketides or other enone-containing natural products is not prominently reported in the literature, its structural motif is present in numerous biologically active natural products. The enone functionality is a common feature in polyketides, a large class of natural products with diverse therapeutic properties.

The introduction of a trifluoromethyl group into a polyketide-like scaffold could lead to novel analogs with enhanced biological activity or improved pharmacokinetic properties. The reactivity of this compound makes it a plausible candidate for incorporation into synthetic strategies targeting such modified natural products. Further research in this area could unveil its potential as a key intermediate in the synthesis of novel, fluorinated natural product derivatives.

Fueling the Development of Novel Fluorine-Containing Materials and Agrochemicals

The unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and lipophilicity, make it a desirable substituent in the design of advanced materials and agrochemicals. researchgate.net Fluorinated compounds often exhibit enhanced performance in these applications.

As a versatile trifluoromethyl-containing building block, this compound holds potential for the synthesis of novel fluorine-containing polymers, liquid crystals, and other functional materials. The enone functionality can be utilized for polymerization reactions or for grafting onto other polymer backbones, thereby introducing the trifluoromethyl group and its associated properties into the material.

In the field of agrochemicals, the trifluoromethyl group is a common feature in many successful herbicides, insecticides, and fungicides. The introduction of this group can enhance the efficacy and metabolic stability of the active ingredient. The reactivity of this compound makes it a valuable starting material for the synthesis of new agrochemical candidates containing the trifluoromethyl moiety.

Enabling Stereoselective Access to Chiral Fluorinated Molecules

The synthesis of enantiomerically pure fluorinated compounds is of great interest in the pharmaceutical industry, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. While specific studies on the stereoselective reactions of this compound are limited, the broader class of β-trifluoromethylated enones has been shown to be a valuable substrate in asymmetric catalysis. rsc.org

Various catalytic asymmetric transformations, such as conjugate additions, Michael reactions, and Diels-Alder reactions, can be envisioned using this fluorinated enone as a prochiral substrate. The development of chiral catalysts that can effectively control the stereochemical outcome of reactions involving this building block would provide a powerful tool for the synthesis of a wide range of chiral fluorinated molecules. Such molecules could serve as key intermediates in the synthesis of new drugs and other biologically active compounds.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Specific experimental ¹³C NMR data for 1,1,1-Trifluoro-4-methoxypent-3-en-2-one, which would identify the chemical shifts of each unique carbon atom, is not available in published scientific literature.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Experimental ¹⁹F NMR data for this compound, which would be crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group, has not been reported in the available literature.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in a molecule. Regrettably, no studies reporting 2D NMR experimental data for this compound could be located in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio and fragmentation pattern upon ionization. While experimental mass spectra for this compound are not available in the literature, predicted data provides insight into its expected mass spectrometric behavior.

The predicted monoisotopic mass of the (E)-isomer is 168.03981 Da. uni.lu Computational tools have been used to predict the collision cross-section (CCS) values for various adducts of the molecule, which is a measure of an ion's size and shape in the gas phase. These predicted values can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺169.04709129.0
[M+Na]⁺191.02903137.1
[M-H]⁻167.03253125.7
[M+NH₄]⁺186.07363149.5
[M+K]⁺207.00297136.7
[M+H-H₂O]⁺151.03707122.5
[M+HCOO]⁻213.03801147.0
[M+CH₃COO]⁻227.05366178.2
[M+Na-2H]⁻189.01448132.7
[M]⁺168.03926126.1
[M]⁻168.04036126.1

Data sourced from PubChem CID 5709642. uni.lu These values are computationally predicted and not experimentally determined.

Infrared (IR) Spectroscopy

Detailed experimental data on the characteristic vibrational frequencies and functional group analysis for this compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the electronic transitions and absorption maxima (λmax) for this compound could not be located.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorinated ketones like 1,1,1-Trifluoro-4-methoxypent-3-en-2-one. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure and predict reactivity. The presence of the highly electronegative trifluoromethyl (-CF₃) group significantly influences the molecule's electronic properties.

Computational studies on similar fluorinated ketones reveal that the -CF₃ group acts as a strong electron-withdrawing group, which increases the electrophilicity of the adjacent carbonyl carbon. nih.govacs.org This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. nih.gov DFT calculations, often using functionals like B3LYP, can quantify this effect by mapping the electron density distribution and calculating the partial atomic charges on the carbonyl carbon. nih.gov

Furthermore, quantum mechanical computations are used to determine key factors governing reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides insight into the chemical stability and reactivity of the molecule. For fluorinated compounds, these calculations can help predict the outcomes of reactions by comparing the activation energies of different potential pathways. emerginginvestigators.org

Computational Method Calculated Property Significance for Reactivity
Density Functional Theory (DFT)Electron Density Distribution, Partial Atomic ChargesQuantifies the electrophilicity of the carbonyl carbon. nih.govacs.org
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO Energy GapIndicates chemical stability and kinetic reactivity. emerginginvestigators.org
Natural Bond Orbital (NBO) AnalysisOrbital Interactions, HyperconjugationExplains the electronic stabilization and influence of the -CF₃ group.
Molecular Electrostatic Potential (MEP)Maps of Electrostatic PotentialVisualizes electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Mechanistic Probing through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for each step of a proposed reaction pathway.

DFT calculations have been instrumental in deconvoluting complex reaction mechanisms, such as the anion-initiated trifluoromethylation of ketones. acs.orgnih.gov These studies model proposed intermediates and transition structures to understand how the trifluoromethyl group is transferred. For reactions like the Michael addition involving α,β-unsaturated trifluoromethyl enones, computational analysis can clarify the role of catalysts and counterions. For instance, DFT studies have shown that a chloride counterion can act as a base, facilitating the C-C bond-forming step by forming a hydrogen bond with the enol nucleophile, thereby increasing its nucleophilicity. rsc.org

These computational investigations provide a level of detail that is often inaccessible through experimental means alone, offering insights into the dynamic processes of bond formation and cleavage. montclair.edu The models can rationalize reaction outcomes, such as regioselectivity in cyclocondensation reactions of trifluoromethylated β-enamino diketones, by comparing the energy barriers of competing pathways. rsc.org

Prediction of Stereochemical Outcomes and Enantioselective Pathways

Computational chemistry plays a crucial role in predicting and rationalizing the stereochemical outcomes of asymmetric reactions. For reactions involving prochiral trifluoromethyl ketones or enones, computational models can predict which enantiomer will be formed preferentially.

The origin of enantioselectivity is often elucidated by modeling the transition states of the stereodetermining step. acs.org DFT calculations are used to compare the energies of the diastereomeric transition states leading to the (R) and (S) products. The enantiomeric excess (ee) can be predicted from the calculated energy difference (ΔΔG‡) between these transition states. This approach has been successfully applied to understand enantioselective fluorination reactions, Diels-Alder reactions, and conjugate additions. nih.govresearchgate.netacs.org

For example, in organocatalyzed reactions, computational models can reveal the specific non-covalent interactions between the substrate, the catalyst, and the reagents that stabilize one transition state over the other. acs.org In the case of photoredox organocatalysis for the α-trifluoromethylation of aldehydes, computational modeling can help understand the interaction between the photoredox catalyst, the chiral amine catalyst, and the substrate to explain the observed high enantioselectivity. nih.gov More advanced methods like Quantum-Guided Molecular Mechanics (Q2MM) develop reaction-specific transition state force fields (TSFFs) to allow for rapid computational screening of ligands and substrates to predict stereoselectivity with high accuracy. nih.govacs.org

Analysis of Conformational Preferences and Fluorine's Influence

The three-dimensional structure and conformational preferences of this compound are heavily influenced by the presence of the trifluoromethyl group. Computational methods, particularly DFT, are used to explore the conformational landscape of such fluorinated molecules. mdpi.com

The steric bulk of the -CF₃ group is a significant factor in determining conformational preferences. While sometimes considered a bioisostere for groups like isopropyl, studies have shown its steric effect can be larger, comparable to a cyclohexyl group. researchgate.netresearchgate.net This steric demand influences the orientation of adjacent groups to minimize steric strain.

Electronically, the gauche effect is a key phenomenon in organofluorine compounds, where the preference for a gauche arrangement between electronegative substituents can override steric considerations. mdpi.com The strong polarity of the C-F bonds also leads to significant intramolecular electrostatic interactions (dipole-dipole repulsions or attractions) that dictate the lowest energy conformers. Computational studies can rotate key dihedral angles and optimize the resulting geometries to identify the most stable conformers and quantify the energy differences between them. mdpi.com This analysis is critical as the reactivity and interaction of the molecule with other species, such as enzymes, are dependent on its preferred conformation.

Studies on Intermolecular Interactions and Supramolecular Assembly

The trifluoromethyl group significantly modulates a molecule's ability to engage in intermolecular interactions, which are crucial for crystal packing and supramolecular assembly. Computational studies are essential for identifying and quantifying these weak, non-covalent forces.

In crystalline solids of trifluoromethyl-containing compounds, the crystal packing is often stabilized by a combination of weak interactions, including C-H•••O=C, C-H•••F-C, and π•••π interactions. researchgate.net Computational methods like the PIXEL method can be used to calculate the interaction energies for molecular pairs extracted from crystal structures. This allows for the quantification of the contributions from coulombic, polarization, dispersion, and repulsion energies to the total stabilization energy. researchgate.net

Such analyses have revealed that even weak hydrogen bonds like C-H•••F can play a significant role in directing molecular assembly. researchgate.net Furthermore, fluorine substituents can interact with water networks in biological systems, potentially stabilizing a ligand in a binding pocket through hydrogen bonds. nih.gov Computational simulations are vital for dissecting these complex interactions and predicting how molecules like this compound might self-assemble or interact with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for Related Fluorinated Pyrimidines (focus on methodology, not biological outcome)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific property, such as biological activity. wikipedia.org While not specific to this compound, the methodology used for developing QSAR models for related fluorinated heterocycles like fluorinated pyrimidines is highly relevant. The focus here is on the methodological approach. researchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A dataset of compounds with known activity values is compiled. This set is typically divided into a training set (for model building) and a test set (for external validation). researchgate.netnih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include constitutional, topological, physicochemical (e.g., logP), and quantum chemical descriptors. researchpublish.comresearchgate.net

Variable Selection : From the large pool of calculated descriptors, a subset of relevant, non-redundant descriptors is selected using statistical methods to avoid overfitting. nih.gov

Model Generation : A mathematical model is constructed to relate the selected descriptors to the activity. Common methods include Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN). researchpublish.comtandfonline.com

Model Validation : The model's robustness and predictive power are rigorously assessed.

Internal Validation : Techniques like leave-one-out cross-validation (LOOCV) are used on the training set to evaluate the model's stability. The cross-validated correlation coefficient (q²) is a key metric. tandfonline.comuniroma1.it

External Validation : The model's ability to predict the activity of new compounds is tested using the external test set. The predictive correlation coefficient (R²_pred) is calculated. researchgate.net

Y-Randomization : The activity data is shuffled randomly to build new models. A robust model should show very low correlation for the randomized data, confirming that the original correlation is not due to chance. tandfonline.com

The goal of this methodology is to create a statistically significant and predictive model that can be used to estimate the activity of newly designed compounds. nih.gov

QSAR Step Purpose Common Techniques/Metrics
Data CurationAssemble training and test setsData division (e.g., 80% training, 20% test)
Descriptor CalculationNumerically represent molecular features2D-Autocorrelation, 3D-Morse, GATS3e, RDF descriptors researchpublish.com
Variable SelectionReduce dimensionality and avoid overfittingStepwise MLR, Genetic algorithms
Model BuildingEstablish structure-activity relationshipMultiple Linear Regression (MLR), Artificial Neural Network (ANN) tandfonline.com
Model ValidationAssess robustness and predictive powerR², q² (LOOCV), R²_pred, Y-Randomization researchgate.nettandfonline.comuniroma1.it

Conclusion and Future Research Directions

Summary of Key Advances in the Chemistry of 1,1,1-Trifluoro-4-methoxypent-3-en-2-one

The chemistry of this compound, a member of the β-alkoxyvinyl trifluoromethyl ketone family, has seen significant progress, primarily in its application as a precursor for a diverse range of trifluoromethyl-substituted heterocycles. These compounds are of great interest due to their potential biological activities. The reactivity of the molecule is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system, making it susceptible to attack by various nucleophiles.

A major area of advancement has been in the synthesis of pyrazoles. The reaction of this compound with hydrazine (B178648) derivatives provides a straightforward and efficient route to 3-trifluoromethyl-pyrazoles. This transformation is a classic example of the utility of this building block in constructing five-membered heterocyclic rings with a trifluoromethyl motif. bibliomed.orgscribd.com

Furthermore, this compound has been instrumental in the synthesis of other heterocyclic systems. Its reactions with various binucleophiles have opened avenues to a variety of ring systems, demonstrating its versatility as a synthetic tool. The presence of the trifluoromethyl group not only imparts unique properties to the final products but also influences the regioselectivity of the cyclization reactions.

Unexplored Reactivity Profiles and Potential for Novel Transformations

Despite the progress made, the full reactive potential of this compound remains to be completely unlocked. Several areas of its reactivity are still underexplored and hold promise for the development of novel chemical transformations.

One such area is its participation in asymmetric catalysis . While the synthesis of chiral trifluoromethyl-containing compounds is of paramount importance, the application of this compound in enantioselective reactions is not yet extensively documented. The development of catalytic asymmetric conjugate additions or cycloadditions using this substrate could provide access to a wide range of optically active trifluoromethylated molecules.

The potential of this compound in pericyclic reactions , beyond simple cycloadditions, is another promising avenue for exploration. Its dienophilic and dipolarophilic character could be exploited in more complex cascade reactions to build intricate molecular architectures in a single step. For instance, its use in higher-order cycloadditions or tandem reactions initiated by a Michael addition could lead to the discovery of novel synthetic methodologies. rsc.org

Furthermore, the reactivity of the methyl group attached to the double bond has not been fully investigated. Functionalization of this position could provide access to a new range of derivatives with potentially interesting biological or material properties.

Emerging Methodologies for Efficient and Selective Fluorine Incorporation

The synthesis of this compound itself is a testament to the advancements in fluorine incorporation methodologies. The development of efficient and selective methods for introducing trifluoromethyl groups into organic molecules is a continuous area of research. cas.cn

Recent years have seen a surge in the development of novel trifluoromethylating agents and catalytic systems that are milder, more efficient, and have a broader substrate scope. cas.cn While the classical synthesis of β-alkoxyvinyl trifluoromethyl ketones often involves the use of trifluoroacetic anhydride (B1165640) or related reagents, emerging methods focus on direct trifluoromethylation strategies.

One of the key challenges in organofluorine chemistry is the development of sustainable and environmentally friendly fluorination processes. nih.gov Future research in this area will likely focus on the use of non-traditional fluorine sources and catalytic methods that minimize waste and energy consumption. The application of flow chemistry and photochemical methods for the synthesis and transformation of this compound could also lead to more efficient and scalable processes.

Broader Impact on Synthetic Strategy Development for Organofluorine Compounds

The chemistry of this compound has had a notable impact on the broader field of organofluorine chemistry by popularizing the use of trifluoromethylated enones as versatile building blocks. The successful application of this compound in the synthesis of complex molecules has inspired chemists to design and utilize other similar fluorinated synthons.

The reactivity patterns established for this compound have provided valuable insights into the behavior of trifluoromethylated systems in general. This knowledge is crucial for the rational design of new synthetic strategies for a wide range of organofluorine compounds. cas.cn

The availability and utility of building blocks like this compound have significantly contributed to the expansion of the chemical space of accessible organofluorine compounds. This, in turn, has fueled the discovery of new drug candidates and advanced materials with improved properties. The continued exploration of the chemistry of this and related compounds will undoubtedly lead to further innovations in synthetic organofluorine chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.